Spermin-NONOat

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Spermine NONOate and similar compounds involves the chemical incorporation of a NO releasing group onto spermine, a naturally occurring polyamine. This process ensures that upon decomposition, the compound liberates NO in a predictable manner. Although specific synthesis methods for Spermine NONOate are not detailed in the available literature, the general approach to synthesizing NO donors involves reactions that attach NO groups to polyamines or other carriers, providing a mechanism for NO release under physiological conditions.

Molecular Structure Analysis

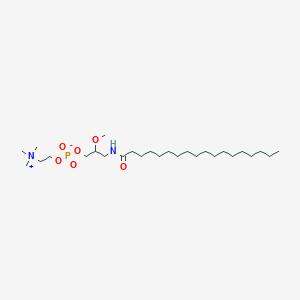

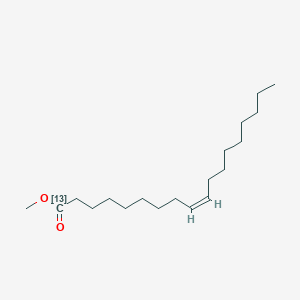

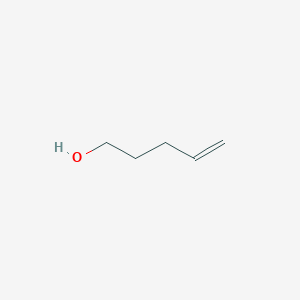

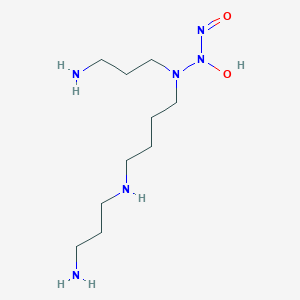

Spermine NONOate's molecular structure is characterized by the presence of spermine linked to a NO-releasing NONOate group. The structure of spermine itself consists of a long carbon chain with four amine groups, which allows for its interaction with various biological molecules, including DNA and proteins. The NONOate group is responsible for the controlled release of NO upon degradation. The interaction between the spermine backbone and the NONOate group is crucial for the compound's ability to release NO in a biological environment.

Chemical Reactions and Properties

Upon exposure to physiological conditions, Spermine NONOate undergoes decomposition to release NO and spermine. The release rate of NO from Spermine NONOate is influenced by factors such as temperature, pH, and the presence of biological molecules. This controlled release property is essential for studying the localized effects of NO in biological systems. Additionally, spermine, a product of Spermine NONOate decomposition, is known to interact with nucleic acids and proteins, potentially influencing the outcome of NO-related experiments.

Physical Properties Analysis

The physical properties of Spermine NONOate, such as solubility, stability, and NO release kinetics, are critical for its application in biological research. These properties determine the compound's suitability for different experimental setups, including in vitro studies and potentially in vivo applications. While specific physical property data for Spermine NONOate is not provided, NO donors in general are designed to be stable under storage conditions and soluble in aqueous solutions for easy application in biological experiments.

Chemical Properties Analysis

Spermine NONOate's chemical properties, including its reactivity with biological targets and NO release kinetics, are central to its function as a research tool. The ability of Spermine NONOate to release NO in a controlled manner allows researchers to investigate the role of NO in signaling pathways, vascular function, and other physiological processes. The compound's interaction with cellular components, influenced by its spermine backbone, adds another layer of complexity to its biological effects.

References

- Effects of spermine NONOate and ATP on protein aggregation: light scattering evidences (Bassam et al., 2013).

- A proposed function for spermine and spermidine: protection of replicating DNA against damage by singlet oxygen (Khan et al., 1992).

- Putative spermine synthases from Thalassiosira pseudonana and Arabidopsis thaliana synthesize thermospermine rather than spermine (Knott et al., 2007).

- Spermine synthase (Pegg & Michael, 2009).

- Spermine is not essential for growth of Saccharomyces cerevisiae: identification of the SPE4 gene (spermine synthase) and characterization of a spe4 deletion mutant (Hamasaki-Katagiri et al., 1998).

Wissenschaftliche Forschungsanwendungen

Proteineinlagerungsstudien

Spermin-NONOat wurde in Studien verwendet, die die Auswirkungen kleiner gelöster Stoffe auf das Proteinverhalten untersuchten . Es wurde gezeigt, dass es die thermische Aggregation von Proteinen wie Albumin und Hämoglobin beeinflusst . Die Freisetzung von NO kann leicht gesteuert werden, indem mäßig basische Lösungen dieses NONOats hergestellt und dann der pH-Wert zur Einleitung der NO-Generierung gesenkt wird .

Stickstoffoxid (NO)-Generierung

This compound ist ein Diazeniumdiolat-Stickstoffoxid-Donor . Es kann dissoziieren, um zwei NO-Moleküle und ein Molekül des entsprechenden Amins zu bilden . Diese Eigenschaft macht es zu einem nützlichen Werkzeug in Studien, die Stickstoffoxid betreffen.

Zellstressantwort

This compound kann unter physiologischen Bedingungen spontan Stickstoffoxid erzeugen und Superoxide bilden . Dies macht es zu einem wertvollen Werkzeug bei der Untersuchung der Zellstressantwort .

Synaptische Vesikel-Freisetzung

This compound wurde verwendet, um die calciumunabhängige Freisetzung synaptischer Vesikel zu stimulieren . Dies ist besonders nützlich in neurologischen Studien.

Blutdruckregulation

Stickstoffoxid, das von this compound freigesetzt wird, spielt eine entscheidende Rolle bei der Blutdruckregulation . Es kann eine Entspannung der glatten Gefäßmuskulatur bewirken

Wirkmechanismus

Target of Action

Spermine NONOate is a diazeniumdiolate nitric oxide (NO) donor . Its primary targets are guanylate cyclase and vascular smooth muscle . Nitric oxide (NO) increases intracellular guanosine 3’ 5’ cyclic monophosphate and activates guanylate cyclase, which then cause relaxation of vascular smooth muscle .

Mode of Action

Spermine NONOate interacts with its targets by releasing NO, which then increases intracellular guanosine 3’ 5’ cyclic monophosphate and activates guanylate cyclase . This leads to the relaxation of vascular smooth muscle .

Biochemical Pathways

The release of NO from Spermine NONOate affects several biochemical pathways. It mediates the soluble guanylate cyclase-independent vasodilator action . It also plays a role in the regulation of many pathophysiological processes such as vasodilation, signaling, and endocrine regulation . Furthermore, it has been shown to have antiproliferative effects on mesangial cells, indicating its crucial involvement in regulating the expression of profibrotic genes .

Pharmacokinetics

Spermine NONOate is unstable and easy to release NO in physiological conditions . It has unique pharmacokinetics as a potential therapeutic drug. It is small, gaseous, and uncharged, and thus it can freely diffuse into tissues . The effects of no are restricted locally due to its short half-life (approximately 1s) .

Result of Action

The release of NO from Spermine NONOate leads to several molecular and cellular effects. It causes relaxation of vascular smooth muscle , and it has been shown to decrease the aggregation temperature of hemoglobin . It also mediates the soluble guanylate cyclase-independent vasodilator action .

Action Environment

The action of Spermine NONOate is influenced by environmental factors such as pH and temperature . It is considered as the effective substance for mimicking transient biosynthesis of NO, because its decomposition rate is mainly dependent on the amine component, pH, and temperature . Moreover, the presence of sodium and potassium ions in the environment can influence the effects of Spermine NONOate .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(Z)-[3-aminopropyl-[4-(3-aminopropylamino)butyl]amino]-hydroxyimino-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H26N6O2/c11-5-3-8-13-7-1-2-9-15(10-4-6-12)16(18)14-17/h13,17H,1-12H2/b16-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVYBUMQUAJDER-PEZBUJJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN(CCCN)[N+](=NO)[O-])CNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN(CCCN)/[N+](=N/O)/[O-])CNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H26N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00159840 | |

| Record name | Spermine nitric oxide complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136587-13-8 | |

| Record name | Spermine nitric oxide complex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136587138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spermine nitric oxide complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Ethoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13804.png)